molecular formula C12H26N2S4 B1593815 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane CAS No. 20934-69-4

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Cat. No. B1593815
CAS RN: 20934-69-4
M. Wt: 326.6 g/mol
InChI Key: HDQRZGDWLMSBSD-UHFFFAOYSA-N
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Description

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is a type of crown ether . It has a molecular formula of C12H26N2S4 .


Synthesis Analysis

The mixed thia–aza donor macrocyclic complexes [M (aneN 2 S 4)] 2+ (M = Ni or Co; aneN 2 S 4 = 1,4,10,13-tetrathia-7,1 6-diazacyclooctadecane) and [Ni (Me 2 aneN 2 S 4)] 2+ (Me 2 aneN 2 S 4 = 7,16-dimethyl-1,4,10,13-tetrathia-7,16-diazacyclooctadecane) were prepared by reaction of M (NO 3) 2 ·6H 2 O with the appropriate crown ether in aqueous ethanol .


Molecular Structure Analysis

The molecular structure of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane can be found in various databases .


Chemical Reactions Analysis

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane can be used in the spectroscopic studies of its complex-forming reaction with iodine . It can also be used to prepare the ligand 7,16-bis (5- t -butyl-2-hydroxybenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane include a density of 1.1±0.1 g/cm 3, boiling point of 512.9±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.3 mmHg at 25°C, enthalpy of vaporization of 78.4±3.0 kJ/mol, flash point of 264.0±28.7 °C, index of refraction of 1.524, molar refractivity of 94.7±0.3 cm 3, and molar volume of 309.3±3.0 cm 3 .

Scientific Research Applications

Lead Ion Detection

A study by Yang et al. (1997) synthesized derivatives of diazacrown ethers with thiophene side groups for use as novel neutral lead(II) ionophores in ion-selective electrode applications. These electrodes demonstrated promising results in the potentiometric titrations of lead(II) ions, showing potential for determining lead ions in water samples (Yang et al., 1997).

Luminescence Studies and NMR Spectroscopy

Research by Holz et al. (1990) characterized the complexes of Eu 3+ and Y 3+ with macrocyclic diaza crown ether derivatives using Eu 3+ laser-induced luminescence and NMR spectroscopy. The study provided insights into the coordination and luminescence properties of these complexes, which are crucial for understanding their behavior in various chemical environments (Holz et al., 1990).

Metal Ion Selectivity

The research conducted by Brücher et al. (1993) explored the stability constants of complexes formed with alkaline-earths, lanthanides, zinc, cadmium, and lead by 1,10-diaza-4,7,13,16-tetraoxacyclooctadecane-1,10-bis(malonate). The findings highlighted unusually high Sr2+/Ca2+ and Pb2+/Zn2+ selectivities in aqueous solution, offering potential for selective metal ion separation (Brücher et al., 1993).

Complexation and Photophysical Properties

Kubo et al. (1997) synthesized N,N'-bis(1-pyrenylmethyl) derivatives of diaza-18-crown-6, which displayed unique photophysical properties in the presence of metal salts. These derivatives demonstrated potential for sensing applications due to the changes in emission intensity and fluorescence-intensity ratio upon metal ion binding (Kubo et al., 1997).

Antioxidant Activity in Rubber Oxidation

Goh et al. (1988) examined the effects of 1,4,10,13-tetrathia-7,16-diazacyclooctadecane on metal ion catalyzed oxidation of natural rubber, finding that the compound acted as an antioxidant and effectively suppressed oxidation. This suggests its utility in the stabilization of natural rubber and potentially other materials susceptible to metal-catalyzed oxidation processes (Goh et al., 1988).

properties

IUPAC Name

1,4,10,13-tetrathia-7,16-diazacyclooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2S4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQRZGDWLMSBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCSCCNCCSCCSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339974
Record name 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

CAS RN

20934-69-4
Record name 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diborane (20 ml.; 1.5 N) in anhydrous tetrahydrofuran is added dropwise to a suspension of 2 g. of the diamide obtained in Example 32 in 50 ml. anhydrous tetrahydrofurane under nitrogen at room temperature. The solid dissolves giving a clear solution. After the addition is completed the mixture is refluxed during four hours and a solid precipitate is formed. After cooling to room temperature, the excess reagent is destroyed by adding carefully 10 ml. of water. The solvents are evaporated to dryness and 6 N hydrochloric acid (50 ml.) is added to the solid residue. The mixture is refluxed for three hours: the solid does not dissolve, the mixture remaining heterogeneous. The mixture is evaporated to dryness and a solution of 10% sodium hydroxide in water (50 ml.) is added to the residue.
Quantity
20 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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diamide
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
Y Masuda, Y Zhang, C Yan, B Li - Talanta, 1998 - Elsevier
1,4,10,13-Tetrathia-7,16-diazacyclooctadecane (ATCO) and its binary extraction system containing lauric acid were studied extensively as extractants of lanthanide (M 3+ =La 3+ , Ce 3…
Number of citations: 82 www.sciencedirect.com
DSC Black, IA McLean - Australian Journal of Chemistry, 1971 - CSIRO Publishing
A number of cyclic ligands has been prepared by the high-dilution technique. All these ligands have their donor-atoms linked by ethano bridges. Examples of a non-planar …
Number of citations: 65 www.publish.csiro.au
AJ Blake, G Reid, M Schröder - Acta Crystallographica Section C …, 1991 - scripts.iucr.org
(IUCr) Dichloro(7,16-dimethyl-1,4,10,13-tetrathia-7,16-diazacyclooctadecane)diplatinum bis(hexafluorophosphate) Acta Crystallographica Section C Crystal Structure Communications …
Number of citations: 9 scripts.iucr.org
AJ Blake, G Reid, M Schröder - Journal of the Chemical Society, Dalton …, 1994 - pubs.rsc.org
The mixed thia–aza donor macrocyclic complexes [M([18]aneN2S4)]2+(M = Ni or Co; [18]aneN2S4= 1,4,10,13-tetrathia-7,1 6-diazacyclooctadecane) and [Ni(Me2[18]aneN2S4)]2+(Me2[…
Number of citations: 14 pubs.rsc.org
N Atkinson, AJ Lavery, AJ Blake, G Reid, M Schröder - Polyhedron, 1990 - Elsevier
Reaction of FeCl 2 with one molar equivalent of [18]aneN 2 S 4 in refluxing MeOH-H 2 O for 15 min affords a deep blue solution containing the complex cation [Fe([18] aneN 2 S 4 )] 2+ . …
Number of citations: 12 www.sciencedirect.com
AJ Blake, G Reid, M Schröder - Polyhedron, 1990 - Elsevier
Reaction of[Rh(H 2 O) 6 ] 3+ with one molar equivalent of [18]aneN 2 S 4 in refluxing MeOH-H 2 O (1 : 1 v/v) for 12 h affords an orange solution from which the complex [Rh([18]aneN 2 …
Number of citations: 12 www.sciencedirect.com
HL Ammon, K Chandrasekhar… - … Section C: Crystal …, 1984 - scripts.iucr.org
Discussion. The atom parameters are listed in Tables 1 and 2.* The positional disorder/high-temperaturefactor feature observed in (II) appears to be a common feature in crystal …
Number of citations: 9 scripts.iucr.org
AJ Blake, G Reid, M Schröder - Journal of the Chemical Society, Dalton …, 1992 - pubs.rsc.org
Reaction of TIPF6 with 1 molar equivalent of L (L =[18]aneN2S4 or [18]aneS6) in refluxing MeCN followed by addition of diethyl ether affords the 1 : 1 complex [TlL]PF6 in high yield. The …
Number of citations: 1 pubs.rsc.org
AJ Blake, RO Gould, G Reid, M Schröder - Journal of the Chemical …, 1998 - pubs.rsc.org
Treatment of [Pd([18]aneN2S4)][BF4]2 ([18]aneN2S4 = 1,4,10,13-tetrathia-7,16-diazacyclooctadecane) with HBF4 led to a marked structural change at Pd(II) from distorted octahedral […
Number of citations: 5 pubs.rsc.org
AJ Blake, G Reid, M Schröder - Journal of the Chemical Society, Dalton …, 1991 - pubs.rsc.org
Reaction of AgNO3 with one molar equivalent of [18]aneN2S4(1,4,10,13-tetrathia-7,16-diazacyclooctadecane) or Me2[18]aneN2S4(7,16-dimethyl analogue) in refluxing MeOH–H2O …
Number of citations: 4 pubs.rsc.org

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